Octanoylcarnitine

Mitochondrial transport Carnitine uptake kinetics Cardiac metabolism

Select Octanoylcarnitine (C8-carnitine, CAS 3671-77-0) for its chain-length-specific action on carnitine octanoyltransferase (CrOT) and CACT. With a CACT IC50 of ~35 µM and a Ki of 0.10 mM for the cardiac carnitine transporter (11-fold more potent than acetylcarnitine), it is the definitive medium-chain probe. Use 20 µM maximal in brain respirometry. Chromatographically verified reference material eliminates false-positive MCADD screens. Choose ≥98% purity for reliable, reproducible data.

Molecular Formula C15H29NO4
Molecular Weight 287.39 g/mol
CAS No. 3671-77-0
Cat. No. B1202733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctanoylcarnitine
CAS3671-77-0
Synonymsoctanoylcarnitine
octanoylcarnitine chloride
octanoylcarnitine chloride, (+-)-isomer
octanoylcarnitine chloride, (R)-isomer
octanoylcarnitine, (+-)-isomer
octanoylcarnitine, (R)-isome
Molecular FormulaC15H29NO4
Molecular Weight287.39 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
InChIInChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3
InChIKeyCXTATJFJDMJMIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octanoylcarnitine (CAS 3671-77-0): Technical Grade Specifications and Procurement Rationale


Octanoylcarnitine (C8-carnitine, CAS 3671-77-0) is a medium-chain endogenous acylcarnitine ester formed between octanoic acid (C8:0 fatty acid) and the hydroxyl group of L-carnitine [1]. It functions as a key metabolic intermediate in mitochondrial fatty acid β-oxidation, facilitating the transport of medium-chain fatty acyl groups across mitochondrial membranes [2]. As a member of the acylcarnitine family, octanoylcarnitine serves as a primary diagnostic biomarker for medium-chain acyl-CoA dehydrogenase deficiency (MCADD) in newborn screening programs and as a substrate for investigating fatty acid oxidation dynamics in brain and other tissues [3].

Why Octanoylcarnitine Cannot Be Substituted by Acetylcarnitine or Palmitoylcarnitine in Research Applications


Acylcarnitines are not functionally interchangeable despite sharing the carnitine backbone. Chain length dictates substrate specificity for distinct carnitine acyltransferase enzymes—carnitine acetyltransferase (CrAT) for short-chain, carnitine octanoyltransferase (CrOT) for medium-chain, and carnitine palmitoyltransferases (CPTs) for long-chain acyl groups [1]. Substituting acetylcarnitine (C2) or palmitoylcarnitine (C16) for octanoylcarnitine (C8) alters enzyme recognition, transport kinetics, inhibitory potency on mitochondrial translocases, and metabolic pathway activation. These differences produce fundamentally distinct experimental outcomes in respirometry, inhibitor studies, and diagnostic assays [2].

Quantitative Differentiation of Octanoylcarnitine (C8) from Acetylcarnitine (C2) and Palmitoylcarnitine (C16)


Mitochondrial Carnitine Transporter Affinity: 11-Fold Higher Competitive Binding than Acetylcarnitine

In isolated rat heart mitochondria, octanoylcarnitine exhibits substantially higher affinity for the mitochondrial carnitine transporter compared to acetylcarnitine. Kinetic analysis demonstrated that octanoylcarnitine competitively inhibits carnitine uptake with a Ki of 0.10 mM, representing an 11-fold lower Ki than acetylcarnitine (Ki = 1.1 mM) [1]. Isobutyrylcarnitine showed intermediate affinity (Ki = 2.6 mM). The Km(app) for carnitine (0.38–1.50 mM) was increased in the presence of these esters while Vmax remained unchanged, confirming competitive inhibition [1].

Mitochondrial transport Carnitine uptake kinetics Cardiac metabolism

Mitochondrial CACT Translocase Inhibition: Potent IC50 of 35 μM Contrasting with No Effect from Acetylcarnitine

In rat liver mitochondria, (+)-octanoylcarnitine strongly inhibits carnitine-acylcarnitine translocase (CACT) with an IC50 of approximately 35 μM, whereas (+)-acetylcarnitine produced no measurable inhibition of CACT under identical assay conditions [1]. (+)-Palmitoylcarnitine exhibited similar potency (IC50 ∼35 μM), while (+)-decanoylcarnitine was even more potent (IC50 ∼5 μM) and (+)-hexanoylcarnitine was far less potent (IC50 >200 μM). Importantly, none of the tested (+)-acylcarnitines significantly affected CPT I or CPT II activities [1].

Mitochondrial fatty acid oxidation CACT inhibition Translocase pharmacology

Brain Mitochondrial β-Oxidation: Distinct Substrate Concentration Requirements and Respiratory Capacity Relative to Palmitoylcarnitine

In high-resolution respirometry of brain mitochondria, octanoylcarnitine and palmitoylcarnitine exhibit markedly different respiratory profiles. Maximal respiration with octanoylcarnitine was reached at 20 μM, a concentration that exceeds physiological brain medium-chain acylcarnitine levels by approximately 15-fold [1]. In contrast, the optimal palmitoylcarnitine concentration was 10 μM, which corresponds to the total concentration of long-chain acylcarnitines in brain tissue [1]. Fatty acid oxidative phosphorylation (F-OXPHOS) capacity with palmitoylcarnitine was up to 4-fold higher than respiration with octanoylcarnitine [1].

Brain metabolism High-resolution respirometry Neuroenergetics

Analytical Specificity: UHPLC–MS/MS Resolution of Octanoylcarnitine from Branched-Chain C8 Acylcarnitine Isomers to Eliminate False Positives

Octanoylcarnitine is analytically distinguished from eight branched-chain C8 acylcarnitine isomers (including 2-methylheptanoylcarnitine, 6-methylheptanoylcarnitine, and 2-ethylhexanoylcarnitine) using UHPLC–MS/MS with chromatographic resolution [1]. Tandem MS methods that rely solely on mass detection cannot differentiate octanoylcarnitine from these isobaric and isomeric interferences, resulting in false-positive expanded newborn screening profiles for MCADD [1]. The validated UHPLC–MS/MS method corrected these false-positive tandem MS results and enabled accurate reporting of normal octanoylcarnitine levels [1].

Newborn screening UHPLC–MS/MS MCADD diagnostics

Analytical Reference Material Purity and Specification: ≥97.0% HPLC Purity with Defined Optical Activity

Octanoyl-L-carnitine analytical standard (CAS 3671-77-0) is specified with ≥97.0% purity by HPLC, optical activity [α]/D -17±2° (c = 0.1 in H2O), and ≤10% water content . Storage conditions are specified at 2–8°C with limited shelf life and expiry date on label . The L-enantiomer (octanoyl-L-carnitine) is the physiologically active form, in contrast to the inactive D-enantiomer or racemic mixtures [1].

Analytical standard Quality control Method validation

Physicochemical Differentiation: Estimated LogP -0.83 and Aqueous Solubility Profile

Octanoylcarnitine exhibits an estimated octanol-water partition coefficient (Log Kow) of -0.83 (KowWin v1.67 estimate) and ACD/LogP of -0.96 . This hydrophilicity contrasts with longer-chain acylcarnitines such as palmitoylcarnitine (C16), which possess substantially greater lipophilicity due to extended alkyl chain length . The medium-chain structure of octanoylcarnitine confers greater aqueous solubility than long-chain homologs, enabling distinct metabolic handling and analytical behavior .

Physicochemical properties Lipophilicity Formulation

Research and Industrial Application Scenarios for Octanoylcarnitine (CAS 3671-77-0)


Mitochondrial Transporter Inhibition Studies Using Medium-Chain Substrate

Octanoylcarnitine is the appropriate medium-chain substrate for investigating carnitine-acylcarnitine translocase (CACT) inhibition, producing an IC50 of approximately 35 μM in rat liver mitochondria [1]. Unlike acetylcarnitine, which shows no measurable CACT inhibition, octanoylcarnitine provides a tool for studying medium-chain acylcarnitine effects on mitochondrial fatty acid transport independent of CPT I/II activity. Researchers requiring a C8-specific probe for translocase pharmacology should select octanoylcarnitine rather than short-chain alternatives.

Brain Mitochondrial Fatty Acid Oxidation Research Requiring Medium-Chain Substrate

For high-resolution respirometry studies of brain mitochondrial β-oxidation, octanoylcarnitine serves as the medium-chain substrate comparator to long-chain palmitoylcarnitine [2]. Maximal respiration is achieved at 20 μM octanoylcarnitine, though this exceeds physiological brain concentrations 15-fold. F-OXPHOS capacity with octanoylcarnitine is approximately 4-fold lower than with palmitoylcarnitine. This differential profile enables investigators to dissect chain-length-specific contributions to brain fatty acid oxidation in aging, ischemia, and neurodegenerative disease models.

Clinical Diagnostic Method Validation for MCADD Newborn Screening

Octanoyl-L-carnitine analytical standard (≥97.0% purity by HPLC) is essential for validating UHPLC–MS/MS methods that distinguish authentic octanoylcarnitine from branched-chain C8 acylcarnitine isomers [3]. Clinical laboratories performing confirmatory testing for medium-chain acyl-CoA dehydrogenase deficiency (MCADD) must use chromatographically verified octanoylcarnitine reference material to eliminate false-positive results generated by tandem MS-only screening platforms. The compound enables accurate calibration and absolute quantitation in patient plasma and bloodspot samples .

Cardiac Mitochondrial Carnitine Transporter Kinetic Studies

Octanoylcarnitine is the preferred medium-chain acylcarnitine for cardiac mitochondrial carnitine uptake studies, exhibiting a Ki of 0.10 mM for the carnitine transporter—11-fold lower than acetylcarnitine (Ki = 1.1 mM) [4]. This higher affinity enables physiologically relevant competitive inhibition experiments at concentrations closer to estimated in vivo acylcarnitine levels. Researchers investigating cardiac metabolism and carnitine transporter pharmacology should select octanoylcarnitine over acetylcarnitine when medium-chain substrate interactions are of interest.

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